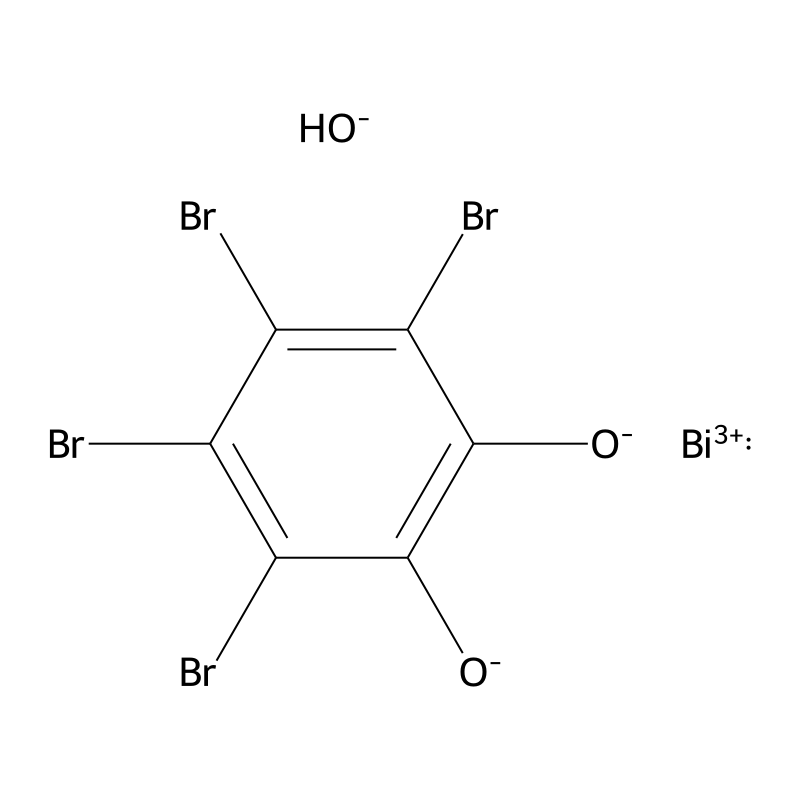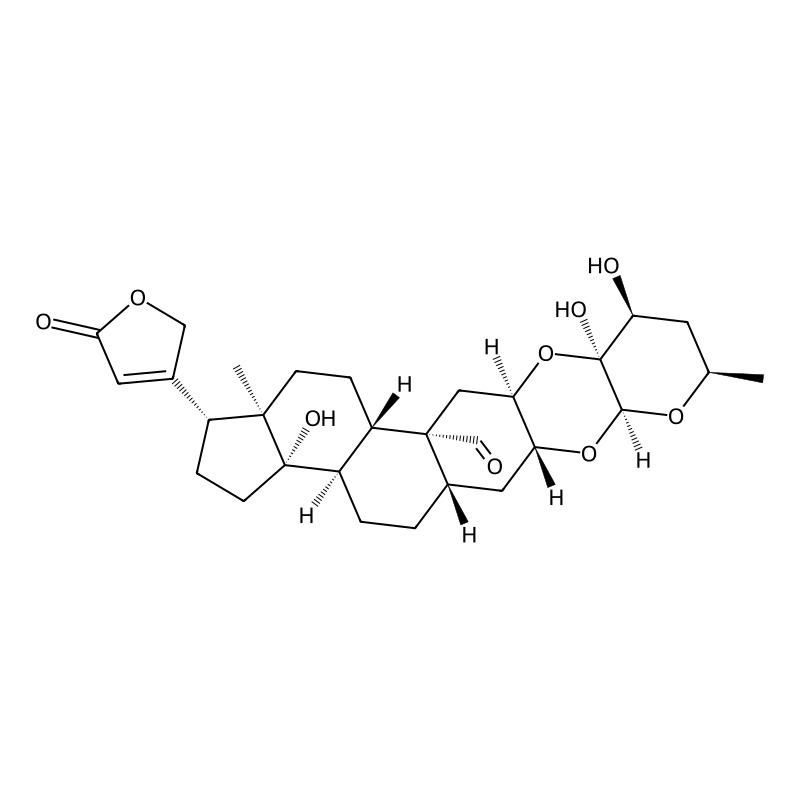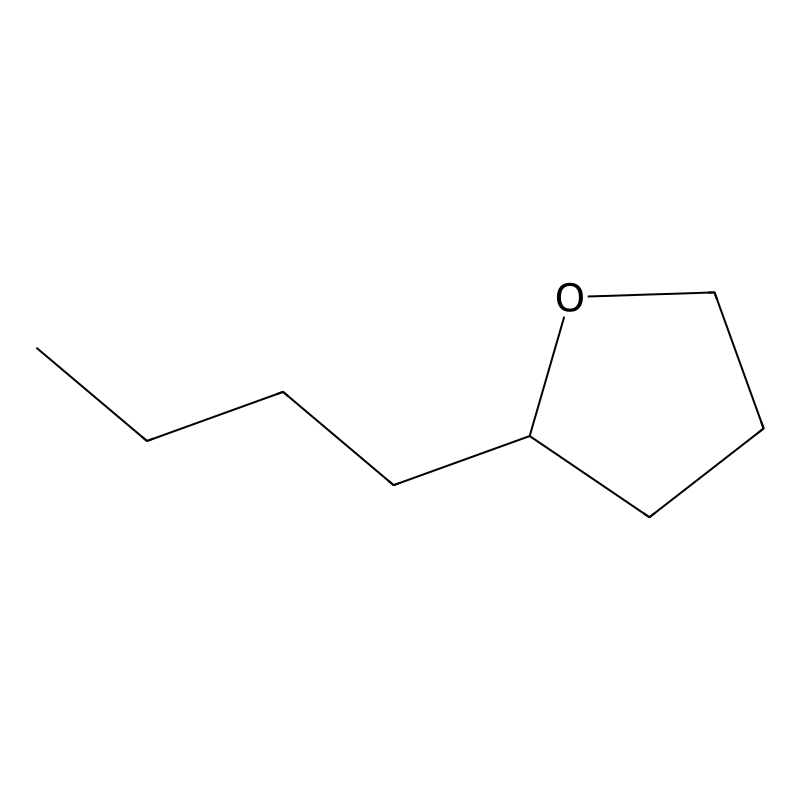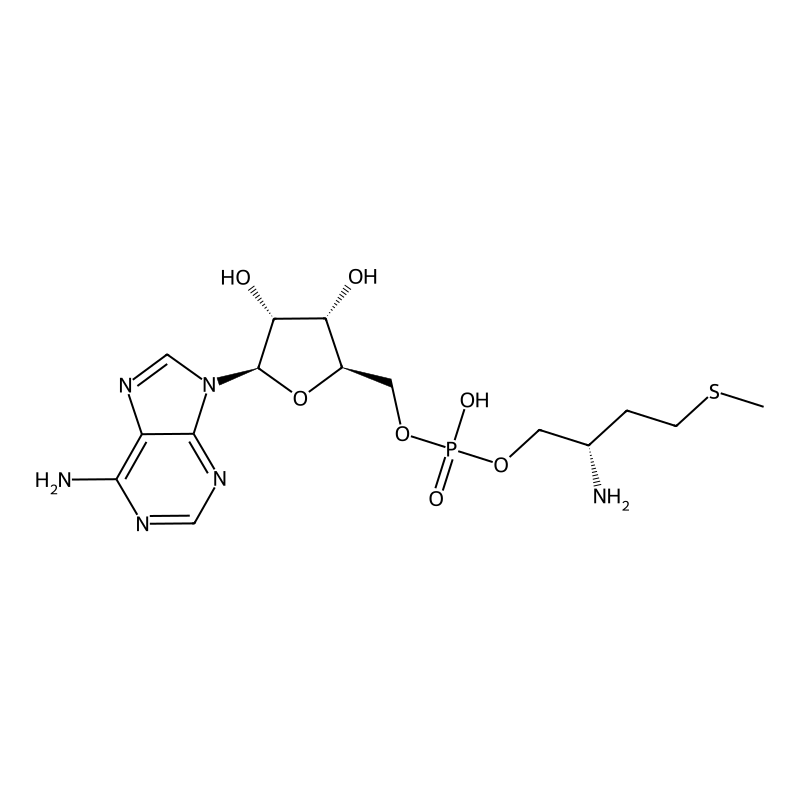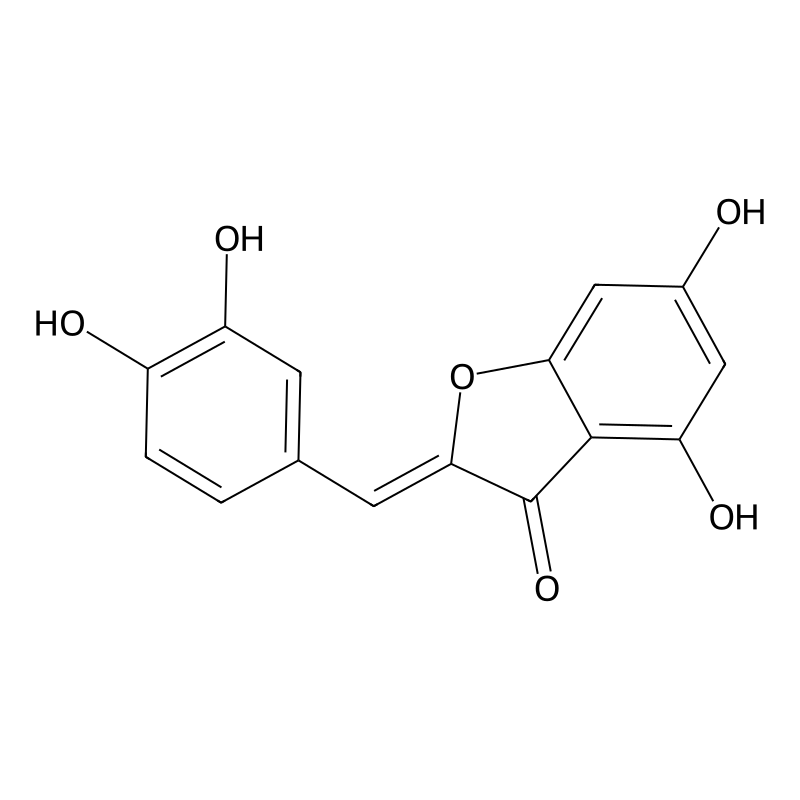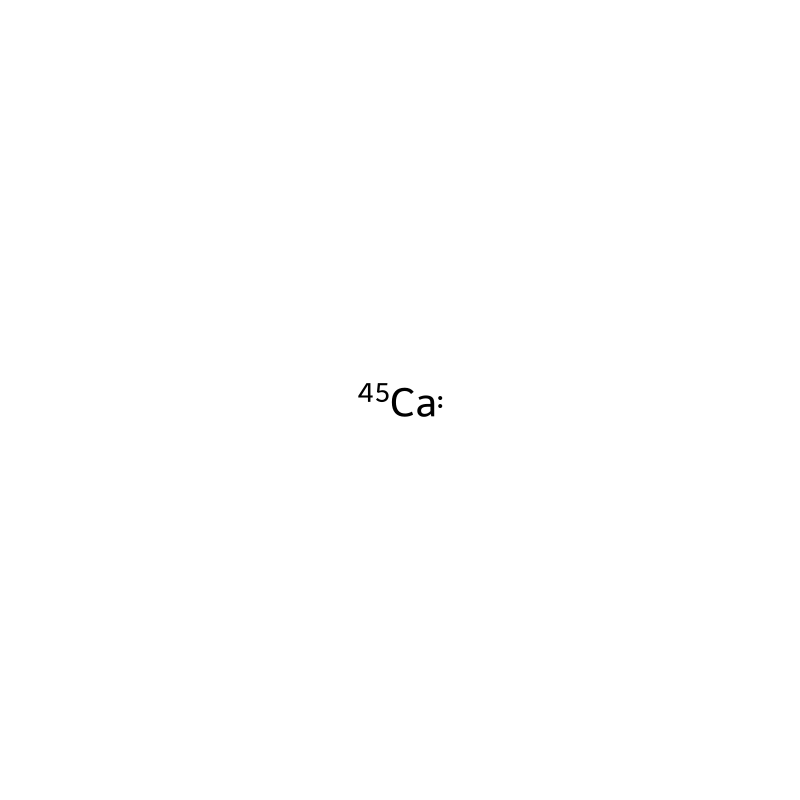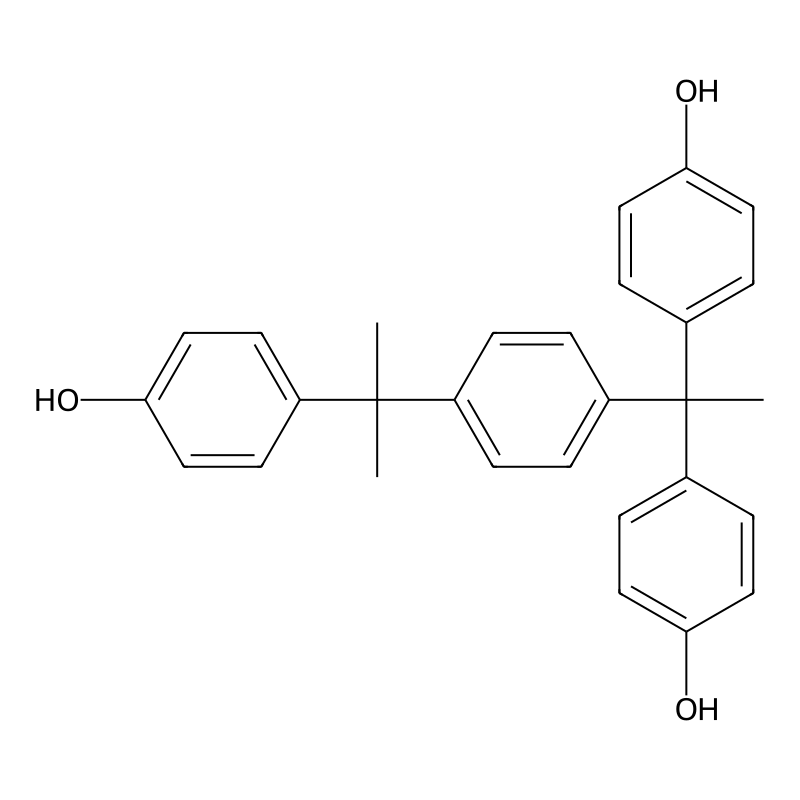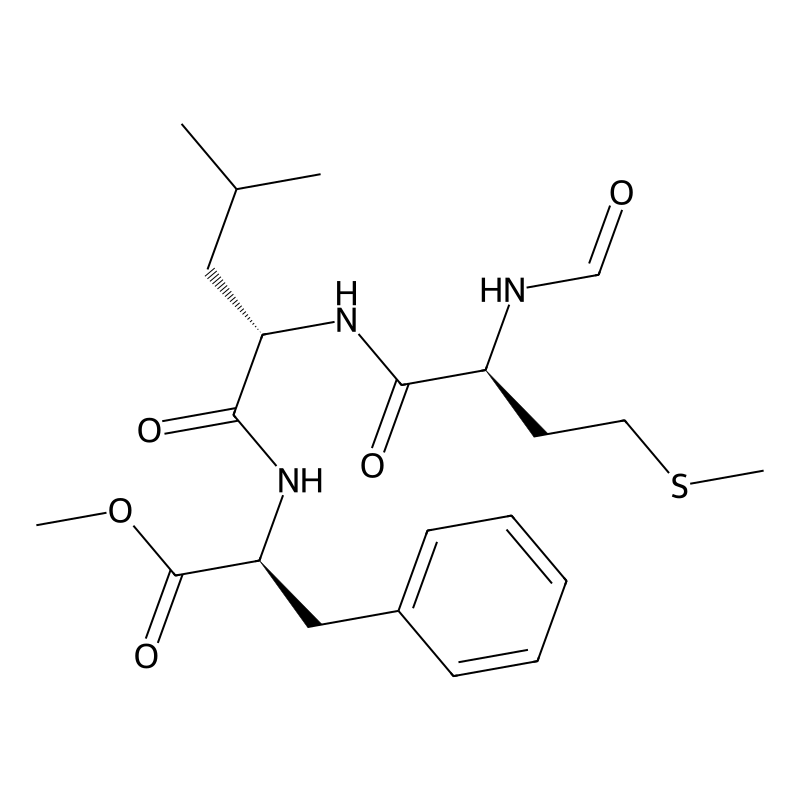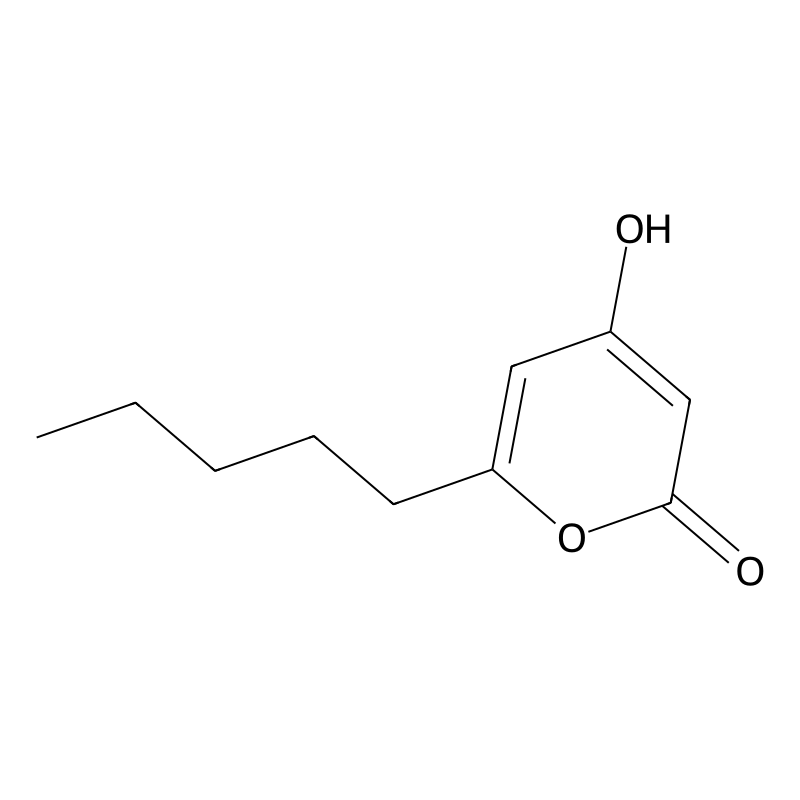2-Methylisothiazolidine 1,1-dioxide
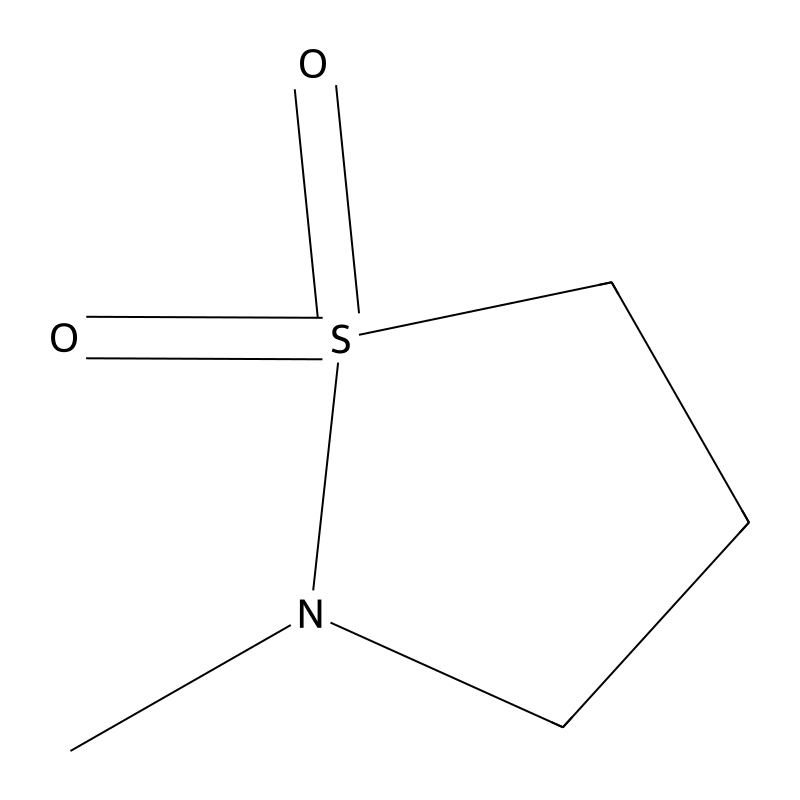
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimicrobial Properties:
Biochemical Research:
MIT serves as a research tool in understanding cellular processes related to oxidative stress and apoptosis (programmed cell death). Studies have explored how MIT exposure can induce these cellular responses [Source: Cell Death and Differentiation. 2000. 7(11): 1128-1138. ]
Environmental Science:
MIT's impact on environmental ecosystems is a growing area of research. Studies examine its degradation pathways and potential toxicity to aquatic organisms [Source: Environmental Toxicology and Chemistry. 2010. 29(2): 429-434. ].
Toxicology Research:
Due to its allergenic properties, MIT has become a model compound for studying allergic contact dermatitis. Research explores the mechanisms by which MIT triggers allergic responses in human skin cells [Source: Archives of Toxicology. 2007. 81(12): 893-900. ].
